

# Quantitative Analysis of Biotin Using Biotin-d2 Isotope Dilution by LC-MS/MS

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## Compound of Interest

Compound Name: Biotin-d2

Cat. No.: B12424353

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## Application Note and Protocol

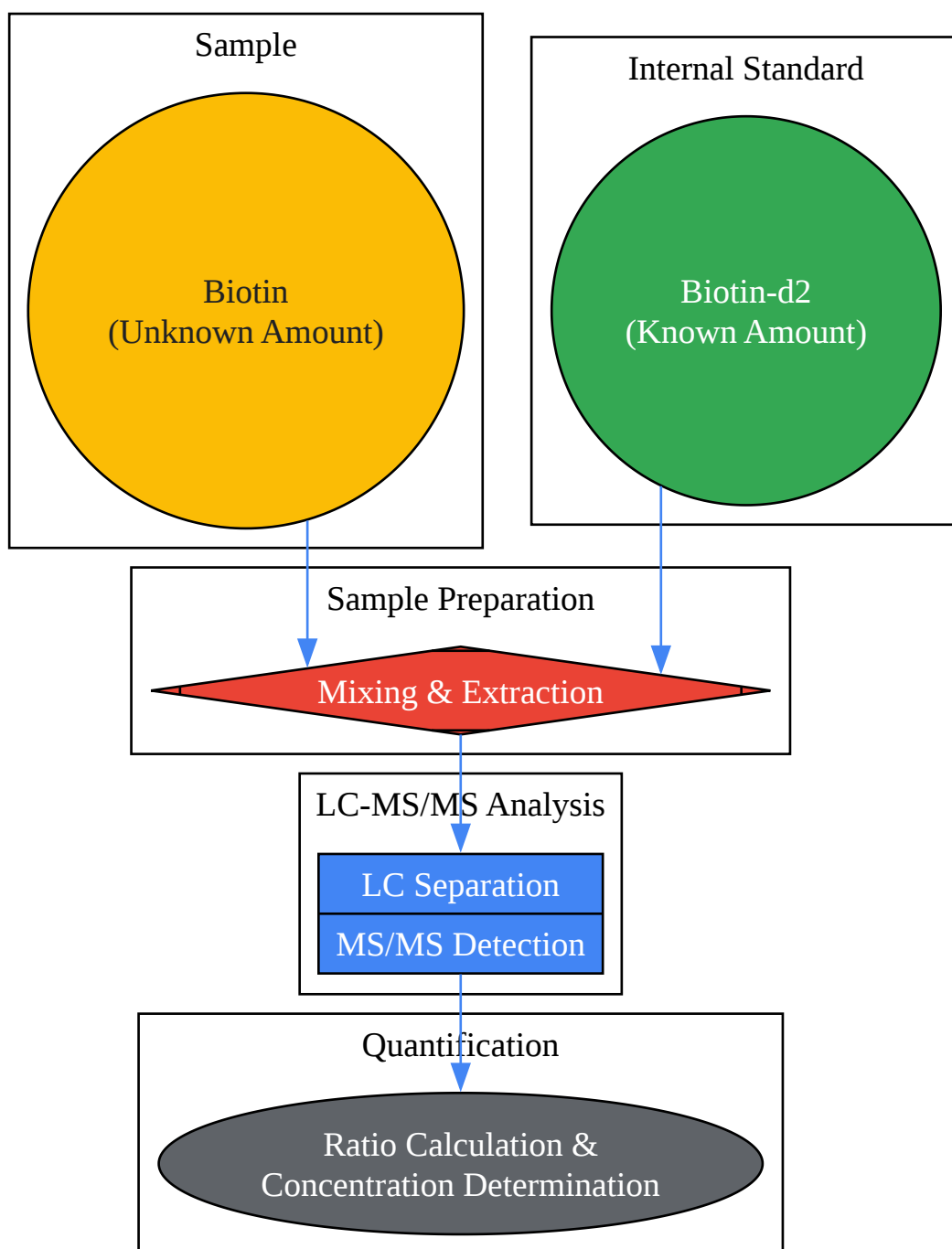
### Introduction

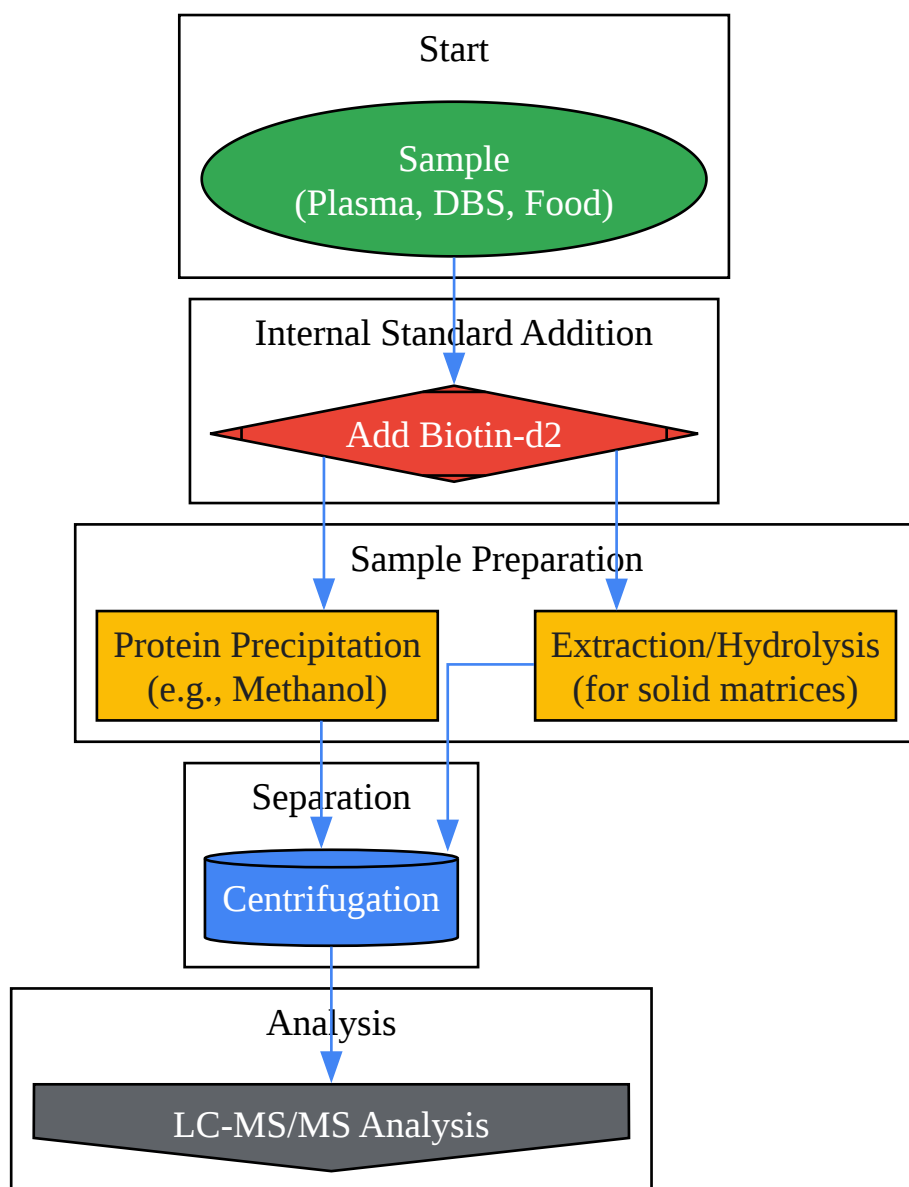
Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that serves as an essential coenzyme for several carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Accurate quantification of biotin is crucial in various fields, including clinical diagnostics for assessing nutritional status, drug development for monitoring potential interferences, and quality control in the food and dietary supplement industries.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for high-accuracy quantification of small molecules. This method involves the addition of a known amount of a stable isotope-labeled internal standard (IS) to a sample. The IS, in this case, **biotin-d2**, is chemically identical to the analyte of interest (biotin) but has a different mass due to the incorporation of deuterium atoms. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. This application note provides a detailed protocol for the quantitative analysis of biotin in various matrices using **biotin-d2** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### Principle of Isotope Dilution

The core of this method is the use of a stable isotope-labeled internal standard, **Biotin-d2**.<sup>[1]</sup> This standard is added at a known concentration to the samples at the beginning of the sample preparation process. Because **biotin-d2** has nearly identical chemical and physical properties to endogenous biotin, it experiences the same losses during extraction, and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometer's response to the analyte (biotin) and the internal standard (**biotin-d2**), and comparing this to a calibration curve, the concentration of biotin in the original sample can be accurately determined.





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## References

- 1. [medchemexpress.com](http://medchemexpress.com) [[medchemexpress.com](http://medchemexpress.com)]

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